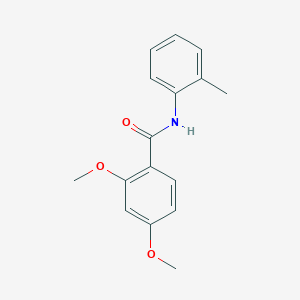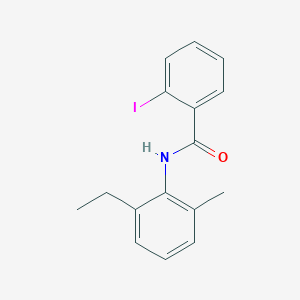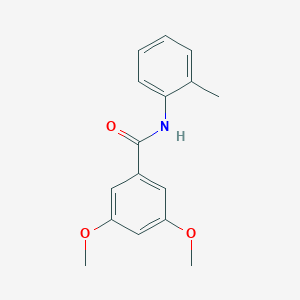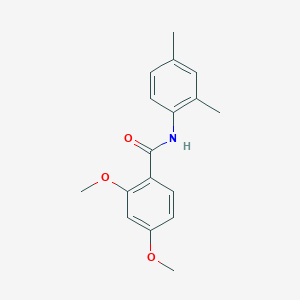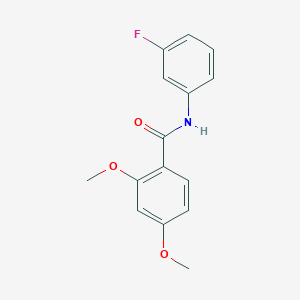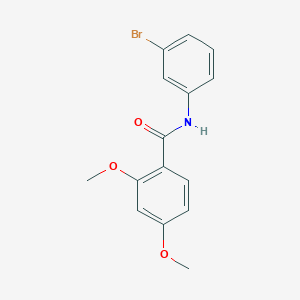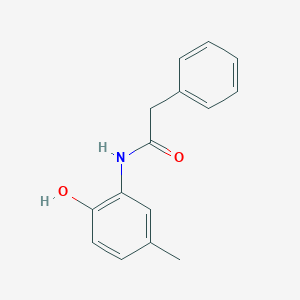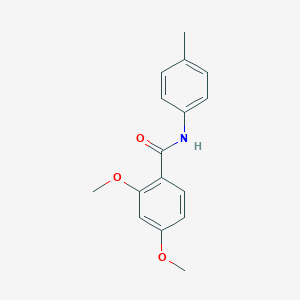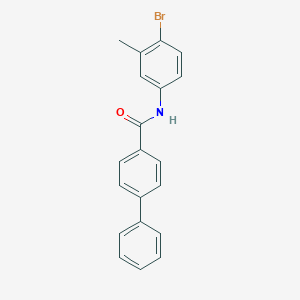
N-(3-bromophenyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-phenoxyacetamide is a chemical compound that has been widely used in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-phenoxyacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(3-bromophenyl)-2-phenoxyacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-phenoxyacetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage. In addition, N-(3-bromophenyl)-2-phenoxyacetamide has been reported to exhibit anticonvulsant and sedative activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromophenyl)-2-phenoxyacetamide is a relatively stable compound and can be easily synthesized in the laboratory. It has a high yield and can be obtained in a pure form. However, it is important to handle N-(3-bromophenyl)-2-phenoxyacetamide with care as it is a toxic compound and can cause skin and eye irritation. It is also important to use appropriate safety measures when handling N-(3-bromophenyl)-2-phenoxyacetamide in the laboratory.
Direcciones Futuras
There are several future directions for the research on N-(3-bromophenyl)-2-phenoxyacetamide. One direction is to explore its potential as a therapeutic agent for various diseases such as inflammation, pain, and fever. Another direction is to investigate its potential as a ligand for the development of new metal complexes with potential biological activities. Further studies are also needed to understand the mechanism of action of N-(3-bromophenyl)-2-phenoxyacetamide and its effects on various physiological processes.
Métodos De Síntesis
N-(3-bromophenyl)-2-phenoxyacetamide can be synthesized through a reaction between 3-bromophenylamine and 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine or pyridine, and a solvent such as dichloromethane or chloroform. The product is obtained as a white solid with a high yield.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-phenoxyacetamide has been extensively used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of biologically active compounds. N-(3-bromophenyl)-2-phenoxyacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been used as a ligand in the development of new metal complexes with potential biological activities.
Propiedades
Fórmula molecular |
C14H12BrNO2 |
|---|---|
Peso molecular |
306.15 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H12BrNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
Clave InChI |
RQHMMTHFKWQXDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




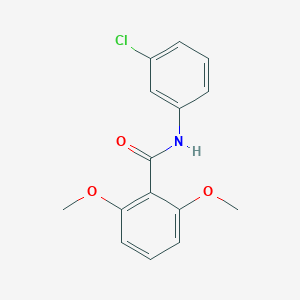
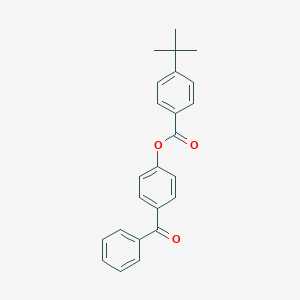
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)
